molecular formula C20H22N2S B3265231 (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline CAS No. 402946-44-5

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline

Cat. No. B3265231
CAS RN: 402946-44-5
M. Wt: 322.5 g/mol
InChI Key: FPRJUGJBDQHPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline is a chemical compound that has garnered significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, materials science, and organic electronics. This compound is a thiazolylidene-based ligand that has been studied extensively for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline is not fully understood, but it is believed to involve the coordination of the ligand with a metal ion. This coordination can lead to changes in the electronic and steric properties of the metal center, which can then be exploited for various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is relatively non-toxic and has low cytotoxicity, making it a promising candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline is its versatility. The compound can be easily modified to introduce various functional groups, making it an ideal candidate for use in a wide range of applications. However, one of the limitations of the compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline. Some of the most promising areas of research include the development of new catalysts and sensors, as well as the investigation of the compound's potential use in organic electronics. Additionally, further research is needed to better understand the compound's mechanism of action and to explore its potential use in biomedical applications.

Scientific Research Applications

The potential applications of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline in scientific research are vast. One of the most promising areas of research is its use as a ligand in coordination chemistry. The compound has been shown to form stable complexes with various metal ions, making it an ideal candidate for use in catalysis, sensing, and other applications.

properties

IUPAC Name

3-benzyl-4-methyl-N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S/c1-14-10-15(2)19(16(3)11-14)21-20-22(17(4)13-23-20)12-18-8-6-5-7-9-18/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRJUGJBDQHPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2N(C(=CS2)C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline
Reactant of Route 2
(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline
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(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline
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(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline
Reactant of Route 5
(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline
Reactant of Route 6
(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline

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